4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid
Overview
Description
The biological effects of the cysteinyl leukotrienes (cysLTs, including LTC4, LTD4, and LTE4) are transduced mainly by a pair of 7-transmembrane receptors, CysLT1 and CysLT2.1,2,3 BAY u9773 is a non-selective antagonist of the CysLT receptors, having about the same IC50 (20-80 nM) for the inhibition of LT responses in a variety of tissue preparations containing either/or both receptors. In contrast, many of the commercially developed CysLT1 receptor antagonists (pranlukast or montelukast) antagonize only CysLT1 receptors. BAY u9773 is thus one of the only available tools for blocking CysLT2 receptors.
BAYu9773 is a dual non-selective, CysLT1 and CysLT2 receptor antagonist, having about the same IC50 (20-80 nM) for the inhibition of LT responses in a variety of tissue preparations containing either/or both receptors.
Scientific Research Applications
Electrochemical Properties and Applications :
- Mandić, Nigović, and Šimunić (2004) studied the electrochemical reduction of similar compounds, finding significant impacts on their electrochemical behavior based on the position of sulfo substituent and solution pH. This research highlights the potential for electrochemical applications in sensing and analysis (Mandić, Nigović, & Šimunić, 2004).
Synthesis and Characterization :
- Fathima et al. (2021) focused on the synthesis of novel compounds with similar structures for antimicrobial and antitubercular applications. This demonstrates the role of these compounds in drug development and disease treatment (Fathima et al., 2021).
- Morohashi et al. (2014) synthesized sulfonyl-bridged oligo(benzoic acid)s from similar compounds, revealing their potential as metal extractants, particularly for lanthanoid ions, which could be useful in resource recovery and environmental applications (Morohashi, Nagata, Hayashi, & Hattori, 2014).
Polymerization and Material Science Applications :
- Wrzyszczyński et al. (2000) investigated sulfur-containing carboxylic acids (similar to the compound ) as electron donors in photoinduced free-radical polymerizations. This research is significant for the development of new materials and polymers (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).
Mechanism of Action
Target of Action
BAYu9773, also known as “4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid”, is a dual antagonist for the CysLT1 and CysLT2 receptors . These receptors are part of the cysteinyl leukotriene receptor family, which plays a crucial role in mediating the effects of leukotrienes, a group of inflammatory mediators .
Mode of Action
BAYu9773 acts by binding to the CysLT1 and CysLT2 receptors , thereby blocking their activation . This prevents the downstream effects of leukotriene signaling, which includes bronchoconstriction, vascular permeability, and eosinophil recruitment .
Biochemical Pathways
The primary biochemical pathway affected by BAYu9773 is the leukotriene signaling pathway . By antagonizing the CysLT1 and CysLT2 receptors, BAYu9773 inhibits the physiological responses mediated by leukotrienes, such as bronchoconstriction and inflammation .
Result of Action
The inhibition of leukotriene signaling by BAYu9773 results in a decrease in bronchoconstriction and inflammation, which are key features of conditions like asthma and allergic rhinitis .
properties
IUPAC Name |
4-[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJINWOACFYDQN-RBVMPENBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154978-38-8 | |
Record name | BAY u9773 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154978388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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